molecular formula C11H9ClN2O B1400638 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile CAS No. 942317-48-8

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile

Cat. No.: B1400638
CAS No.: 942317-48-8
M. Wt: 220.65 g/mol
InChI Key: CNFPTCXPULJUSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile typically involves the reaction of 5-chlorobenzonitrile with 2-pyrrolidinone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-pyrrolidinone, followed by nucleophilic substitution on the 5-chlorobenzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity . The chloro group may enhance binding affinity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-oxopyrrolidin-1-yl)acetamide
  • 5-Chloro-2-(2-oxopyrrolidin-1-yl)thiophene
  • 5-Chloro-2-(2-oxopyrrolidin-1-yl)pyridine

Uniqueness

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile is unique due to its specific combination of a chloro-substituted benzene ring and a pyrrolidinone moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and drug discovery .

Biological Activity

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS No. 942317-48-8) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted benzonitrile core linked to a pyrrolidine moiety. This unique combination of functional groups is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O
Molecular Weight224.69 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and other solid tumors.

Case Study: A549 Cell Line

In a controlled study, the cytotoxic effects of this compound were evaluated using an MTT assay. The results indicated that derivatives of this compound exhibited significant cytotoxicity against the A549 cell line, with some derivatives reducing cell viability by up to 66% compared to control treatments with standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.

Study on Multidrug-resistant Staphylococcus aureus

A study assessed the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The results showed promising antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as vancomycin. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and bacterial survival. The oxopyrrolidine ring can form hydrogen bonds with biological macromolecules, influencing their structural integrity and function .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies often reveal that modifications in the chemical structure significantly affect potency and selectivity towards specific biological targets.

Table 2: Comparison with Similar Compounds

CompoundActivity TypePotency (MIC or IC50)
4-Amino-5-chloro derivativeAnticancerIC50 = 15 µM
4-(pyrrolidin-1-yl)benzonitrileAntimicrobialMIC = 10 µg/mL
5-Oxopyrrolidine derivativeAnticancerIC50 = 20 µM

Properties

IUPAC Name

5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-9-3-4-10(8(6-9)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFPTCXPULJUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(2-Aminomethyl-4-chloro-phenyl)-pyrrolidin-2-one: To 5-chloro-2-fluorobenzonitrile (0.3 g, 1.929 mmol) and pyrrolidin-2-one (0.246 g, 2.89 mmol) in DMF (5 mL) was added NaH (0.116 g, 2.89 mmol) and the reaction was stirred overnight. The reaction mixture was partitioned with EtOAc/water/brine and extracted with EtOAc. The combined organic layers were washed with water and brine, dried (MgSO4), and evaporated to give 5-Chloro-2-(2-oxo-pyrrolidin-1-yl)-benzonitrile (0.42 g). LCMS m/z 221.2 (M+H)+. This intermediate was converted to 125A following the procedure described for 102B. LCMS m/z 207.2 (M+H—NH3)+. 1HNMR (400 MHz, CHLOROFORM-D) δ: 2.08-2.20 (m, 2 H) 2.57 (t, J=7.71 Hz, 2 H) 3.56 (t, J=6.69 Hz, 2 H) 4.61 (s, 2 H) 6.50 (d, J=8.34 Hz, 1 H) 6.97 (d, J=2.27 Hz, 1 H) 7.11 (dd, J=8.34, 2.27 Hz, 1 H).
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0.3 g
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0.246 g
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0.116 g
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5 mL
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Synthesis routes and methods III

Procedure details

(Step 1) To a solution (139 ml) of 2-bromo-5-chlorobenzonitrile (15.0 g), pyrrolidin-2-one (7.90 ml) and cesium carbonate (45.2 g) in 1,4-dioxane were added tris(dibenzylideneacetone)dipalladium (1.59 g) and 4,5-bis(biphenylphosphino)-9,9-dimethylxanthine (2.0 g) at room temperature under a nitrogen atmosphere, and the mixture was heated under reflux for 3 hr. The mixture was allowed to cool to room temperature, and extracted with ethyl acetate and water. The organic layer was filtered through celite, and washed with ethyl acetate. The filtrate was dried over sodium sulfate, and filtered. The solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (ethyl acetate:hexane=1:10→1:1) to give 5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (12.5 g) as yellow crystals.
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139 mL
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7.9 mL
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cesium carbonate
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45.2 g
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4,5-bis(biphenylphosphino)-9,9-dimethylxanthine
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2 g
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1.59 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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